

Application Note: High-Performance Liquid Chromatography for the Analysis of Phenafleur

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Compound of Interest

Compound Name: PHENAFLEUR

Cat. No.: B1618771

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Phenafleur**. **Phenafleur**, chemically known as [2-(cyclohexyloxy)ethyl]benzene, is a significant component in the fragrance industry, valued for its refined floral scent.[1] The described reverse-phase HPLC method with UV detection is suitable for the determination of **Phenafleur** in raw materials and finished products, offering excellent precision and accuracy for quality control and research purposes.

Introduction

Phenafleur is an aromatic compound widely utilized in the formulation of perfumes, cosmetics, and other scented products. Its chemical structure, C₁₄H₂₀O, and molecular weight of approximately 204.3 g/mol, contribute to its characteristic fragrance profile.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of products containing **Phenafleur**. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the analysis of **Phenafleur** using a reverse-phase HPLC system with a UV detector.

Chemical and Physical Properties of Phenafleur

Property	Value	Reference
Chemical Name	[2-(cyclohexyloxy)ethyl]benzene	[2]
CAS Number	80858-47-5	[1][2]
Chemical Formula	C ₁₄ H ₂₀ O	[1][2]
Molecular Weight	204.3 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Log P	4.5	[1]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The non-polar nature of **Phenafleur** makes it well-suited for reverse-phase chromatography.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (75:25, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	254 nm
Run Time	10 minutes

The selection of 254 nm for UV detection is based on the characteristic absorbance of the benzene ring within the **Phenafleur** structure.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **Phenafleur** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

For the analysis of **Phenafleur** in a product matrix, a sample preparation procedure involving dilution is recommended.

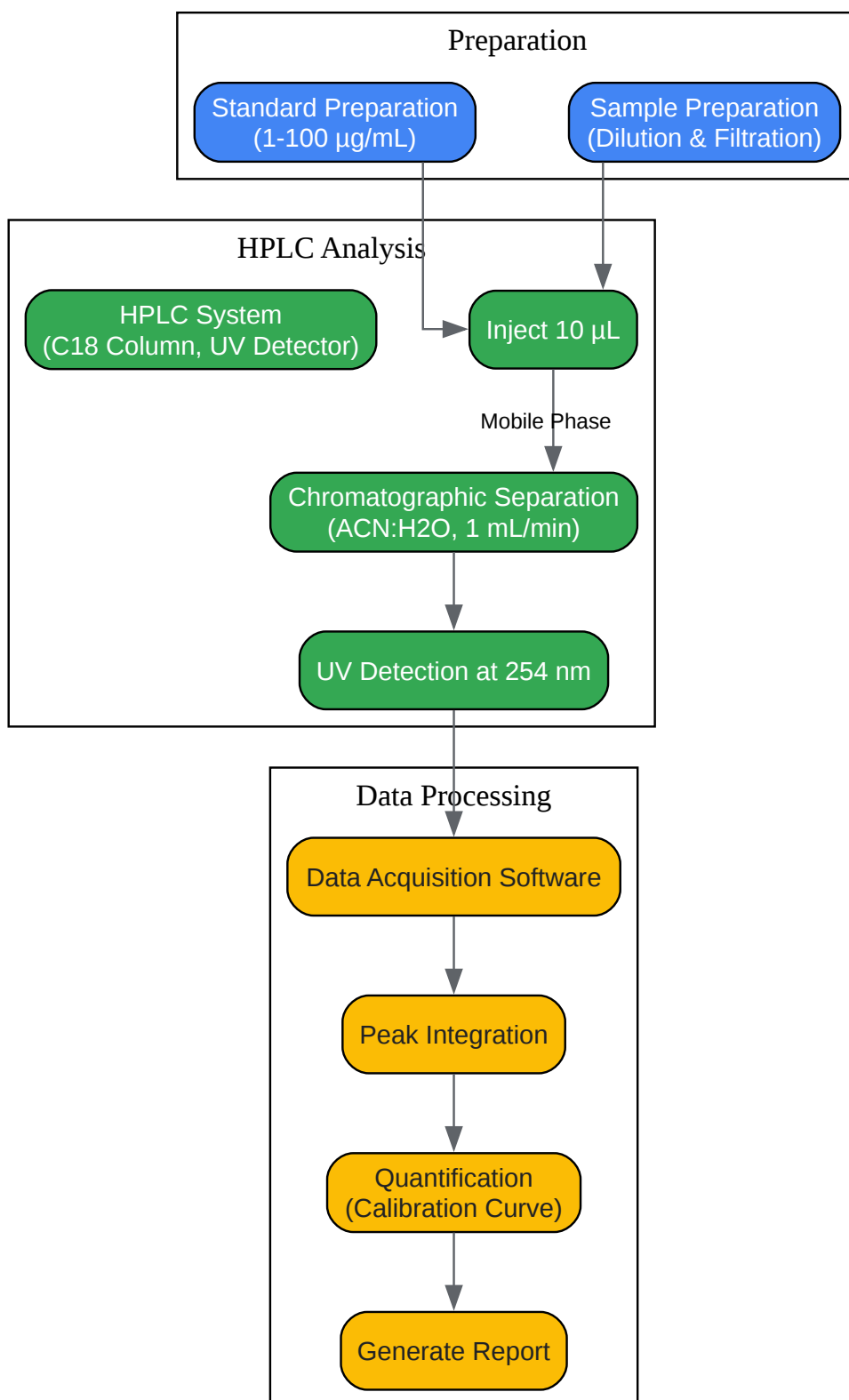
- Accurately weigh a representative amount of the sample.
- Dissolve the sample in a suitable solvent, such as the mobile phase.
- Ensure the final concentration of **Phenafleur** is within the linear range of the calibration curve (1-100 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method for **Phenafleur** analysis. This data is representative of a typical method validation.

Parameter	Result
Retention Time (tR)	~ 5.2 min
Linearity (r ²)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery)	98 - 102%

Experimental Workflow Diagram



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Caption: Experimental workflow for the HPLC analysis of **Phenafleur**.

Conclusion

The HPLC method described in this application note provides a straightforward and effective means for the quantitative analysis of **Phenafleur**. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The outlined protocol is suitable for routine quality control of raw materials and final product formulations in the fragrance and cosmetic industries, ensuring product quality and consistency.

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References

- 1. repository.up.ac.za [repository.up.ac.za]
- 2. spcmc.ac.in [spcmc.ac.in]
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